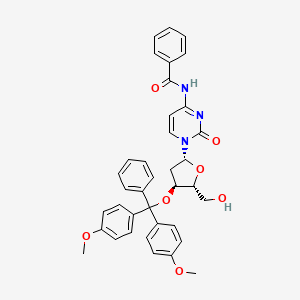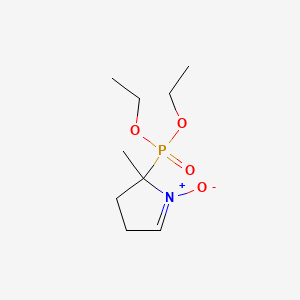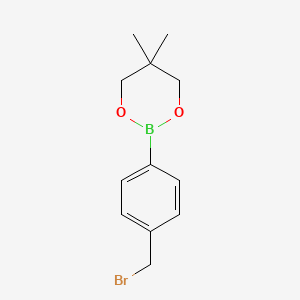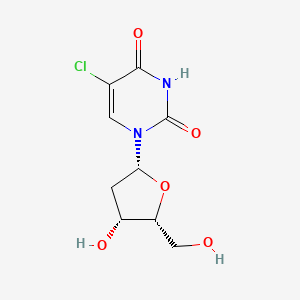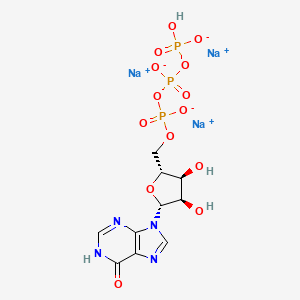
肌苷-5'-三磷酸三钠盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Inosine-5’-triphosphate trisodium salt is a naturally occurring nucleotide salt present in all living organisms. It serves as a precursor to adenosine triphosphate, the vital energy molecule for cellular functions. This compound is extensively utilized in scientific research for various purposes, including studies on the impact of deamination of adenosine triphosphate and guanosine triphosphate by various enzymes and chemical processes .
科学研究应用
Inosine-5’-triphosphate trisodium salt has a wide range of applications in scientific research:
Chemistry: It is used to study the specificity and kinetics of nucleoside-5’-triphosphatase and adenosine triphosphatase.
Biology: It is utilized to investigate the role of adenosine triphosphate in cellular processes such as cell respiration, metabolism, and energy transfer.
Medicine: It is employed in studies related to chromosome aberration rates, mitotic rates, and sister-chromatid exchange frequency in human peripheral lymphocytes.
Industry: It is used in the production of various biotechnological products and as a substrate for adenosine triphosphatases and guanosine triphosphatases .
作用机制
Target of Action
Inosine-5’-triphosphate trisodium salt (ITP) primarily targets ATPases and GTPases . These enzymes play a crucial role in energy transfer and signal transduction within cells.
Mode of Action
ITP supports the initiation of the effector system by preventing the hydrolysis of guanosine 5’-triphosphate (GTP), a process catalyzed by transducin (TD) . This action allows ITP to induce secretion in permeabilized cells more proficiently than GTP .
Biochemical Pathways
ITP is involved in the deamination of ATP and GTP, which are key processes in nucleotide metabolism . It can also replace GTP in the initiation and elongation steps of reovirus transcription , and in the activation of G-proteins .
Result of Action
ITP’s action results in the proficient induction of secretion in permeabilized cells . It also influences the chromosome aberration rate, the mitotic rate, sister-chromatid exchange (SCE) frequency, and the proportion of first, second, and third division metaphases of human peripheral lymphocytes .
生化分析
Biochemical Properties
Inosine-5’-triphosphate trisodium salt plays a crucial role in biochemical reactions. It can act as a substrate for nucleoside-5’-triphosphatase and adenosine triphosphatase enzymes, which are involved in the hydrolysis of nucleotides. Additionally, inosine-5’-triphosphate trisodium salt can replace guanosine-5’-triphosphate in the activation of G-proteins and the initiation and elongation steps of reovirus transcription . This compound interacts with various enzymes and proteins, influencing their activity and stability.
Cellular Effects
Inosine-5’-triphosphate trisodium salt affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways by acting as an alternative substrate for guanosine-5’-triphosphate in G-protein activation. This can lead to changes in gene expression and cellular metabolism. Inosine-5’-triphosphate trisodium salt also impacts the mitotic rate, chromosome aberration rate, and sister-chromatid exchange frequency in human peripheral lymphocytes .
Molecular Mechanism
The molecular mechanism of inosine-5’-triphosphate trisodium salt involves its binding interactions with biomolecules. It can inhibit or activate enzymes by acting as a substrate or competitive inhibitor. For example, inosine-5’-triphosphate trisodium salt can prevent guanosine-5’-triphosphate hydrolysis catalyzed by transducin, a G-protein involved in visual signal transduction . This compound can also induce secretion in permeabilized cells more efficiently than guanosine-5’-triphosphate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of inosine-5’-triphosphate trisodium salt can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that inosine-5’-triphosphate trisodium salt can maintain its activity for extended periods when stored at appropriate conditions, such as -20°C . Prolonged exposure to unfavorable conditions may lead to degradation and reduced efficacy.
Dosage Effects in Animal Models
The effects of inosine-5’-triphosphate trisodium salt vary with different dosages in animal models. At low doses, this compound can enhance cellular functions and metabolic processes. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress. Threshold effects have been observed, where the benefits of inosine-5’-triphosphate trisodium salt are maximized at optimal dosages, while higher concentrations lead to diminishing returns and potential toxicity .
Metabolic Pathways
Inosine-5’-triphosphate trisodium salt is involved in several metabolic pathways. It can be converted to adenosine triphosphate through enzymatic reactions, providing energy for various cellular processes. This compound also interacts with enzymes such as nucleoside-5’-triphosphatase and adenosine triphosphatase, influencing metabolic flux and metabolite levels . The presence of inosine-5’-triphosphate trisodium salt can alter the balance of nucleotide pools within cells, affecting overall metabolic activity.
Transport and Distribution
The transport and distribution of inosine-5’-triphosphate trisodium salt within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help in the efficient uptake and localization of the compound, ensuring its availability for biochemical reactions. Inosine-5’-triphosphate trisodium salt can accumulate in certain cellular compartments, where it exerts its effects on enzyme activity and metabolic processes .
Subcellular Localization
Inosine-5’-triphosphate trisodium salt exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell. For instance, inosine-5’-triphosphate trisodium salt may localize to the mitochondria, where it participates in energy production and metabolic regulation . The subcellular distribution of this compound is essential for its role in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: Inosine-5’-triphosphate trisodium salt is typically synthesized from bacterial adenosine triphosphate. The process involves the deamination of adenosine triphosphate to inosine-5’-triphosphate, followed by the addition of trisodium salt to stabilize the compound .
Industrial Production Methods: Industrial production of inosine-5’-triphosphate trisodium salt involves large-scale fermentation processes using genetically engineered bacteria. These bacteria are designed to overproduce adenosine triphosphate, which is then chemically converted to inosine-5’-triphosphate and subsequently treated with trisodium salt .
化学反应分析
Types of Reactions: Inosine-5’-triphosphate trisodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form inosine-5’-diphosphate and inosine-5’-monophosphate.
Reduction: Reduction reactions can convert it back to inosine.
Substitution: It can undergo substitution reactions where the phosphate groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols
Major Products:
Oxidation: Inosine-5’-diphosphate, inosine-5’-monophosphate.
Reduction: Inosine.
Substitution: Various substituted inosine derivatives
相似化合物的比较
- Guanosine 5’-triphosphate trisodium salt
- Adenosine 5’-triphosphate disodium salt
- Uridine 5’-triphosphate trisodium salt
- Cytidine 5’-triphosphate disodium salt
- Xanthosine 5’-triphosphate triethylammonium salt
Uniqueness: Inosine-5’-triphosphate trisodium salt is unique due to its ability to serve as an alternative substrate for both adenosine triphosphatases and guanosine triphosphatases. This dual functionality makes it a valuable tool in studying the activation and binding kinetics of nucleoside interactions with various adenosine triphosphatases and guanosine triphosphatases .
属性
CAS 编号 |
35908-31-7 |
|---|---|
分子式 |
C10H12N4Na3O14P3 |
分子量 |
574.11 g/mol |
IUPAC 名称 |
trisodium;[[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N4O14P3.3Na/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20);;;/q;3*+1/p-3 |
InChI 键 |
QRGLCGLOQVQVCS-UHFFFAOYSA-K |
SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
手性 SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
规范 SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
同义词 |
Inosine 5’-(Tetrahydrogen Triphosphate) Trisodium Salt; NSC 20266; Trisodium Inosine-5’-triphosphate; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


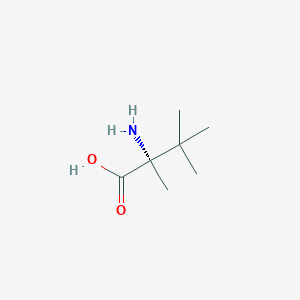


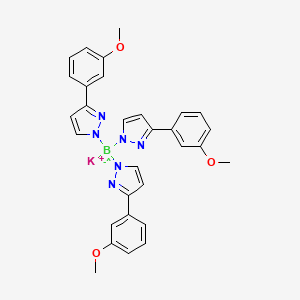
![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)
